molecular formula C11H24N2O B13268258 2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide

Cat. No.: B13268258
M. Wt: 200.32 g/mol
InChI Key: JVFQIKYMQZDOCY-UHFFFAOYSA-N
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Description

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C11H24N2O It is a derivative of acetamide, where the nitrogen atom is substituted with a heptan-2-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide typically involves the reaction of heptan-2-amine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a ligand for specific receptors or enzymes.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide is unique due to its specific substitution pattern and the resulting chemical properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications .

Biological Activity

2-[(Heptan-2-yl)amino]-N,N-dimethylacetamide, a derivative of N,N-dimethylacetamide (DMAc), is a compound of interest due to its potential biological activities and applications in various industrial contexts. Understanding its biological effects is crucial for assessing its safety and efficacy in occupational settings and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H23N2O\text{C}_{11}\text{H}_{23}\text{N}_{2}\text{O}

This compound features a heptan-2-yl group attached to the nitrogen atom, which may influence its biological interactions compared to simpler amides.

Biological Activity Overview

Research on DMAc and its derivatives has revealed several biological activities, including hepatotoxicity, potential mutagenicity, and metabolic effects. The following sections summarize key findings related to the biological activity of this compound.

Hepatotoxicity

A notable concern with DMAc derivatives is their hepatotoxic potential. A case study highlighted that occupational exposure to DMAc can lead to severe acute toxic hepatitis. In one instance, a worker exposed to DMAc developed significant liver enzyme elevations indicative of liver damage, necessitating medical intervention .

Table 1: Summary of Hepatic Effects from DMAc Exposure

StudyExposure DurationLiver Enzyme Levels (AST/ALT)Outcome
Case Study 16 monthsElevated to 350.4 IU/L (ALT)Acute toxic hepatitis
Case Study 23 monthsElevated to 115.6 IU/L (ALT)Restored liver function after cessation

Metabolism and Excretion

Studies indicate that DMAc is metabolized into N-methylacetamide (NMA), which is detectable in urine samples from exposed workers. High levels of NMA were found in individuals engaged in tasks involving direct contact with the solvent . This suggests that monitoring urinary metabolites could serve as an effective biomarker for assessing exposure levels.

Table 2: Urinary Concentrations of NMA in Workers

Worker GroupNMA Concentration (mg/g creatinine)Notes
High Exposure1.5 - 173.6 (median: 20.5)Engaged in machinery startup
Low Exposure<30Following hygiene measures

Mutagenicity Studies

In vitro studies have assessed the mutagenic potential of DMAc, revealing negative results across various assays, indicating that it does not induce mutations in bacterial or mammalian cells . However, the long-term implications of exposure remain an area for further research.

Case Studies and Research Findings

Several case studies have documented the health impacts associated with exposure to DMAc:

  • Occupational Toxic Hepatitis : A case involving a factory worker who developed acute hepatitis after prolonged exposure highlighted the need for stringent safety protocols in workplaces using DMAc .
  • Biological Monitoring : A study involving urine analysis from workers demonstrated significant dermal absorption of DMAc, emphasizing the importance of personal protective equipment (PPE) and hygiene practices to mitigate exposure risks .

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

2-(heptan-2-ylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H24N2O/c1-5-6-7-8-10(2)12-9-11(14)13(3)4/h10,12H,5-9H2,1-4H3

InChI Key

JVFQIKYMQZDOCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCC(=O)N(C)C

Origin of Product

United States

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